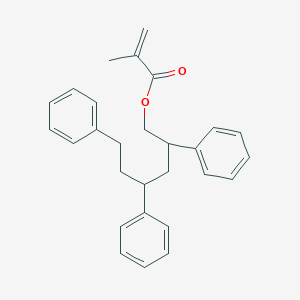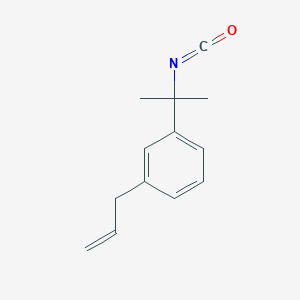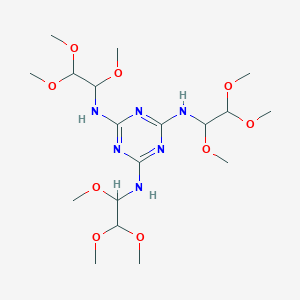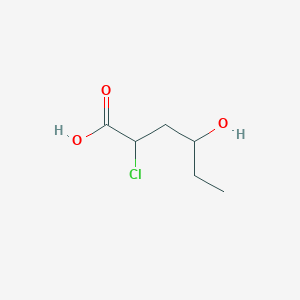
2-Chloro4-hydroxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-hydroxyhexanoic acid is an organic compound characterized by the presence of a chloro group and a hydroxy group attached to a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-hydroxyhexanoic acid typically involves the chlorination of 4-hydroxyhexanoic acid. This can be achieved through the reaction of 4-hydroxyhexanoic acid with thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chloro group at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of 2-chloro-4-hydroxyhexanoic acid may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: 2-Chloro-4-hydroxyhexanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the chloro group can lead to the formation of 4-hydroxyhexanoic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Formation of 2-chloro-4-oxohexanoic acid.
Reduction: Formation of 4-hydroxyhexanoic acid.
Substitution: Formation of various substituted hexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Wirkmechanismus
The mechanism of action of 2-chloro-4-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyhexanoic acid: Lacks the chloro group, resulting in different reactivity and applications.
2-Chlorohexanoic acid: Lacks the hydroxy group, affecting its solubility and biological activity.
2-Chloro-4-oxopentanoic acid: Similar structure but with a ketone group instead of a hydroxy group, leading to different chemical properties.
Uniqueness: 2-Chloro-4-hydroxyhexanoic acid is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and biological research.
Eigenschaften
CAS-Nummer |
238070-07-0 |
|---|---|
Molekularformel |
C6H11ClO3 |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
2-chloro-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11ClO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
BRKNSOONGQHLKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C(=O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
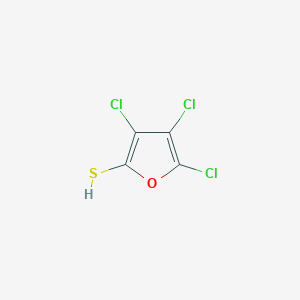
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
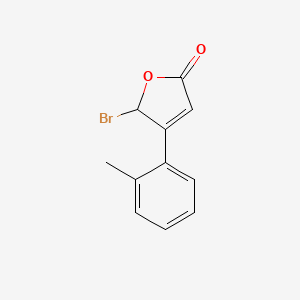
![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)

![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
